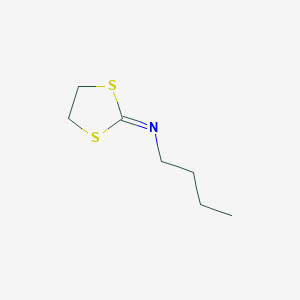![molecular formula C16H15N3 B14305353 Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]- CAS No. 112900-27-3](/img/structure/B14305353.png)
Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]- is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a benzonitrile group attached to a dimethylamino-substituted phenyl ring through a methyleneamino linkage. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]- can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with benzonitrile in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the compound can yield benzoic acid derivatives.
Reduction: Reduction typically produces primary or secondary amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme interactions and protein-ligand binding.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler analog without the dimethylamino and methyleneamino groups.
4-(Dimethylamino)benzonitrile: Lacks the methyleneamino linkage but retains the dimethylamino group.
Benzonitrile, 3-amino-4-((2-((dimethylamino)methyl)phenyl)thio)-: Contains a different substitution pattern on the aromatic ring.
Uniqueness
Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and methyleneamino groups enhances its reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
112900-27-3 |
|---|---|
Fórmula molecular |
C16H15N3 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
2-[[4-(dimethylamino)phenyl]methylideneamino]benzonitrile |
InChI |
InChI=1S/C16H15N3/c1-19(2)15-9-7-13(8-10-15)12-18-16-6-4-3-5-14(16)11-17/h3-10,12H,1-2H3 |
Clave InChI |
XPCNELHLUAQLJM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury](/img/structure/B14305274.png)

![1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene](/img/structure/B14305292.png)
![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)
![6-[6-Methyl-2-(methylamino)-5-nitropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305302.png)







![2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14305344.png)

